2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile
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Overview
Description
2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.23 g/mol . It is characterized by the presence of an amino group, a phenyl group, and a pyrazole ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a cyanide source. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, often with the conversion of nitrile to amine groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(1-phenyl-1H-pyrazol-3-yl)acetonitrile
- 2-amino-2-(1-phenyl-1H-pyrazol-5-yl)acetonitrile
- 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)propionitrile
Uniqueness
2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the phenyl group and the amino group on the pyrazole ring can significantly affect the compound’s chemical properties and its interactions with biological targets .
Properties
IUPAC Name |
2-amino-2-(1-phenylpyrazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-6-11(13)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWIVPTVCIZXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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